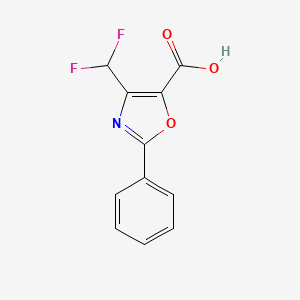

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXECJUUYOZSIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Features of This Method:

- Activation of Carboxylic Acids: The triflylpyridinium reagent activates the carboxylic acid in situ by forming an acylpyridinium salt intermediate.

- Nucleophilic Trapping: The acylpyridinium intermediate is then trapped by alkyl isocyanoacetates or tosylmethyl isocyanide, leading to cyclization and oxazole formation.

- Mild Conditions: The reaction proceeds efficiently at room temperature or mild heating (around 40 °C) with bases such as DMAP.

- High Yields: Yields range from 70% to 97% for various aromatic and heteroaromatic carboxylic acids.

- Functional Group Tolerance: The method tolerates halogens, phosphine oxides, and other sensitive groups, enabling further functionalization.

- Scalability: Demonstrated gram-scale synthesis with consistent yields.

- Base Recovery: DMAP base can be recovered and reused, enhancing cost-effectiveness.

Optimization of Reaction Conditions

A detailed optimization study highlights the influence of base, solvent, temperature, and reaction time on the yield of oxazole products (Table 1).

| Entry | Base (equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.2) | DCM | 30 | RT | Not detected |

| 3 | DABCO (1.2) | DCM | 30 | RT | 40 |

| 5 | DMAP (1.2) | DCM | 60 | RT | 70 |

| 6 | DMAP (1.5) | DCM | 30 | 40 | 96 |

| 7 | DBU (1.2) | DCM | 30 | 40 | Trace |

| 10 | DMAP (1.5) | Dioxane | 30 | 40 | 37 |

| 11 | DMAP (1.5) | THF | 30 | 40 | 40 |

Note: DCM = dichloromethane; RT = room temperature.

The optimal conditions employ 1.5 equivalents of DMAP in dichloromethane at 40 °C for 30 minutes, achieving up to 96% yield.

Substrate Scope and Application to Difluoromethyl-Substituted Oxazoles

The methodology accommodates a wide variety of aromatic carboxylic acids, including those bearing halogens and heteroatoms, which is critical for synthesizing fluorinated derivatives like 4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid.

- Aromatic acids with fluorine substituents, including difluoromethyl groups, are compatible.

- The difluoromethyl group can be introduced via the isocyanoacetate derivative or through functional group transformations post-oxazole formation.

- The method’s mildness preserves sensitive fluorinated groups, avoiding decomposition or defluorination.

Proposed Mechanism for Oxazole Formation

The reaction mechanism involves:

- Activation of the carboxylic acid by triflylpyridinium reagent forming a reactive acylpyridinium intermediate.

- Nucleophilic attack by the deprotonated alkyl isocyanoacetate on the acylpyridinium salt.

- Cyclization to form the oxazole ring.

- Release of the base DMAP, which can be recovered for reuse.

This ionic mechanism ensures high selectivity and efficiency in oxazole synthesis.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Hydrolysis of Ethyl Ester Intermediates | LiOH·H2O in THF/MeOH/H2O, room temp, 4 h | Straightforward, good yield | Requires ester intermediate | ~72 |

| Direct Oxazole Synthesis from Carboxylic Acids | Triflylpyridinium reagent, DMAP base, DCM, 40 °C | One-step, broad scope, mild, scalable | Requires triflylpyridinium reagent | 70–97 |

| Metal-catalyzed Oxazole Formation | Silver or copper catalysts with isocyanides | Versatile, can introduce diverse substituents | Strong bases or additional steps | Variable |

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the oxazole ring exhibit promising anticancer properties. Specifically, 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it possesses activity against a range of bacterial strains, including some resistant to conventional antibiotics. The difluoromethyl group enhances its interaction with microbial targets, which may lead to the development of new antimicrobial therapies .

1.3 Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways associated with disease states. For instance, its ability to inhibit certain kinases could be leveraged in the treatment of diseases such as diabetes and obesity, where kinase activity plays a crucial role .

Agricultural Applications

2.1 Herbicidal Activity

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid has been investigated for its herbicidal properties. Its structural characteristics allow it to disrupt the growth of specific weed species without harming crops. Field trials have demonstrated its effectiveness in controlling resistant weed populations, thereby enhancing crop yield and sustainability .

2.2 Plant Growth Regulation

In addition to herbicidal activity, this compound has shown potential as a plant growth regulator. It can modulate plant growth responses by influencing hormone levels, which can lead to increased resistance against environmental stressors .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid makes it suitable for use in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into high-performance materials used in various industrial applications .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental degradation, making it valuable in construction and automotive industries .

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or receptors, resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can be contextualized against analogous oxazole-carboxylic acid derivatives (Table 1). Key differences arise in substituent groups, ring systems, and fluorine incorporation, which collectively dictate reactivity, solubility, and bioactivity.

Table 1. Comparative Analysis of Oxazole-Carboxylic Acid Derivatives

Substituent Effects

- Fluorine vs. Hydrogen/Methyl: The difluoromethyl group at C4 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2-phenyloxazole-5-carboxylic acid) due to fluorine’s electronegativity and carbon-fluorine bond strength .

- Phenyl vs.

Core Heterocycle Modifications

- Oxazole vs. Thiazole : Replacement of the oxazole oxygen with sulfur (thiazole) increases molecular polarizability and alters hydrogen-bonding capabilities, which may influence target binding .

Physicochemical Properties

- Acidity : The carboxylic acid group’s pKa is modulated by adjacent substituents. Fluorine’s electron-withdrawing effect in the difluoromethyl derivative likely lowers the carboxylic acid’s pKa compared to methyl-substituted analogs .

- Collision Cross-Section (CCS) : The target compound exhibits a CCS of 152.2 Ų ([M+H]+), a metric useful in mass spectrometry-based identification; comparable data for analogs are unavailable .

Commercial Availability

- The target compound and its 4-methoxyphenyl analog are listed with purities ≥95% , whereas thiazole analogs (e.g., C₁₁H₇F₂NO₂S) and certain branched derivatives (e.g., 2-(2-methyloxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid) are marked as discontinued, highlighting challenges in procurement .

Biologische Aktivität

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | CHFN\O |

| Molecular Weight | 163.08 g/mol |

| IUPAC Name | 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |

| PubChem CID | 124250994 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Recent studies have indicated that derivatives of oxazole compounds, including 4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid, may exhibit significant inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. In vitro assays have shown that certain oxazole derivatives can effectively inhibit PDE4B with lower IC values compared to established inhibitors like rolipram .

In Vitro Studies

In a notable study, various phenyl-substituted oxazoles were synthesized and tested for their ability to inhibit PDE4. The most promising compound exhibited an IC value of 1.4 μM against PDE4B, demonstrating a strong potential for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study on Anti-inflammatory Effects

A study published in December 2020 focused on the synthesis of several oxazole derivatives and their anti-inflammatory effects. Among these, the compound showed significant inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in macrophages, suggesting its potential as an anti-inflammatory agent .

Safety and Toxicology

The safety profile of 4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid indicates it carries certain hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper handling precautions are advised to mitigate these risks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving difluoromethyl ketones and phenyl-substituted oxazole precursors. Key steps include:

- Condensation : Use of dehydrating agents (e.g., POCl₃, DCC) to form the oxazole ring .

- Carboxylic Acid Introduction : Hydrolysis of ester intermediates under acidic/basic conditions (e.g., NaOH/EtOH or H₂SO₄/H₂O) .

- Yield Optimization : Temperature control (60–80°C) and solvent selection (DMF, THF) minimize side reactions. Monitor via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish difluoromethyl (-CF₂H) protons (~δ 5.5–6.5 ppm) and oxazole ring carbons .

- IR Spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystal growth is feasible .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Validate with in vitro assays .

- Limitations : Address discrepancies between predicted and experimental binding affinities via free-energy perturbation (FEP) simulations .

Q. What experimental design strategies mitigate challenges in synthesizing derivatives with enhanced solubility?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the phenyl ring via Suzuki-Miyaura coupling, balancing solubility and steric effects .

- Solvent Screening : Test binary mixtures (e.g., DMSO/H₂O) to improve dissolution. Use Hansen solubility parameters for rational design .

- Statistical Optimization : Apply factorial design (e.g., 2³ matrix) to evaluate temperature, catalyst loading, and solvent ratios .

Q. How should researchers address contradictory bioactivity data across cell-based assays?

- Methodological Answer :

- Controlled Variables : Standardize cell lines, passage numbers, and assay protocols (e.g., MTT vs. ATP-based viability) .

- Metabolic Stability Tests : Use LC-MS to quantify compound degradation in cell media over time .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects .

Data Analysis and Interpretation

Q. What statistical approaches validate the reproducibility of synthetic procedures for this compound?

- Methodological Answer :

- Repeatability Testing : Perform triplicate syntheses under identical conditions; calculate %RSD for yields and purity .

- Outlier Detection : Use Grubbs’ test to identify anomalous data points in reaction parameter studies .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction variables with product quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.